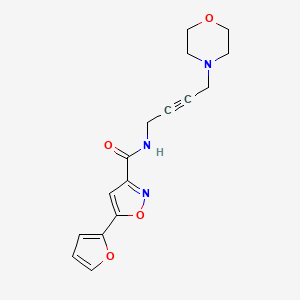
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an aminoethyl group at the 2-position, and a carboxamide group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride typically involves the following steps:
Amidation: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as 2-aminoethylamine, under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, and crystallization techniques for the purification of the hydrochloride salt.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carboxamide group to an amine.
Oxidation Reactions: The aminoethyl group can be oxidized to form various oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products:
Substitution: Products will vary depending on the nucleophile used.
Reduction: Products may include the corresponding amine or de-brominated compounds.
Oxidation: Products may include oxidized forms of the aminoethyl group.
科学的研究の応用
Chemistry:
Ligand Synthesis: The compound can be used as a ligand in coordination chemistry to form complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, while the bromine atom and carboxamide group can influence the binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
N-(2-aminoethyl)pyridine-2-carboxamide: Lacks the bromine atom, which may result in different reactivity and binding properties.
5-bromopyridine-2-carboxamide: Lacks the aminoethyl group, affecting its solubility and interaction with biological targets.
N-(2-aminoethyl)-pyridine-2-carboxamide hydrochloride: Similar structure but without the bromine atom, leading to different chemical and biological properties.
Uniqueness: N-(2-aminoethyl)-5-bromopyridine-2-carboxamide hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group, which confer specific reactivity and binding characteristics. This makes it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQVKRWXPIGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)
![2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B2433214.png)



![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)



![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433227.png)

![4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene](/img/structure/B2433234.png)
